molecular formula C19H13BrFNO3 B214590 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214590
M. Wt: 402.2 g/mol
InChI Key: RCFINWHFSOEMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. This compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. Additionally, it has been shown to modulate the activity of certain transcription factors, which regulate gene expression.
Biochemical and Physiological Effects:
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been found to exhibit a range of biochemical and physiological effects, including anti-cancer activity, modulation of neurotransmitter activity, and inhibition of cell proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in laboratory experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the molecular mechanisms underlying cancer. Additionally, its ability to modulate neurotransmitter activity makes it useful for studying the molecular mechanisms underlying neurological disorders. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several future directions for research involving 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of new cancer therapies based on this compound, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the molecular mechanisms underlying its anti-cancer and neuro-modulatory effects. Finally, there is potential for the development of new analogs of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-bromoacetophenone with 4-fluorobenzaldehyde, followed by the addition of propargylamine and subsequent cyclization. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. This compound has been found to exhibit potent anti-cancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, it has been shown to modulate the activity of certain neurotransmitters, making it a useful tool for studying the molecular mechanisms underlying neurological disorders.

properties

Product Name

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H13BrFNO3

Molecular Weight

402.2 g/mol

IUPAC Name

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C19H13BrFNO3/c1-2-9-22-16-8-5-13(20)10-15(16)19(25,18(22)24)11-17(23)12-3-6-14(21)7-4-12/h1,3-8,10,25H,9,11H2

InChI Key

RCFINWHFSOEMPO-UHFFFAOYSA-N

SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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